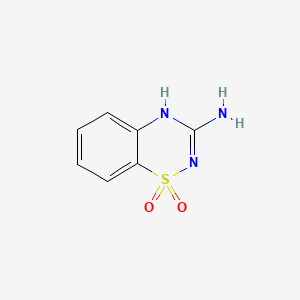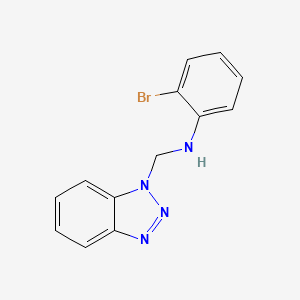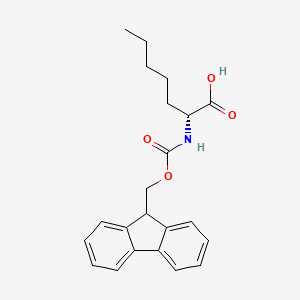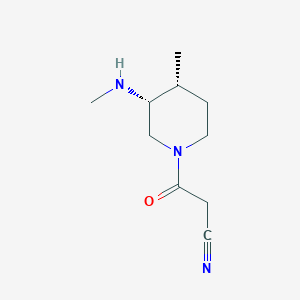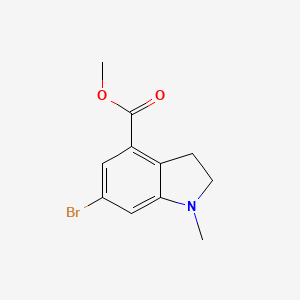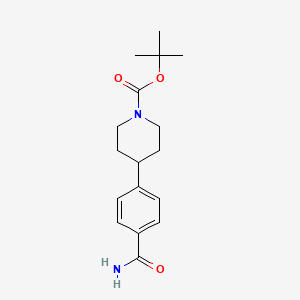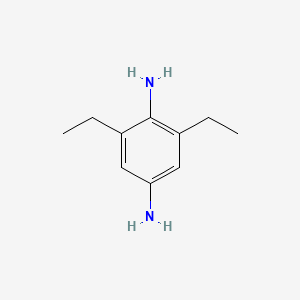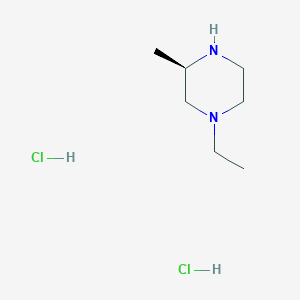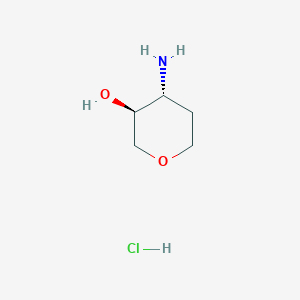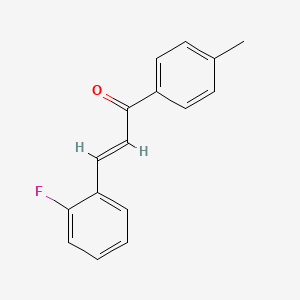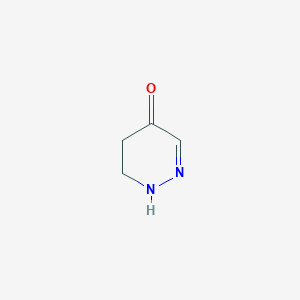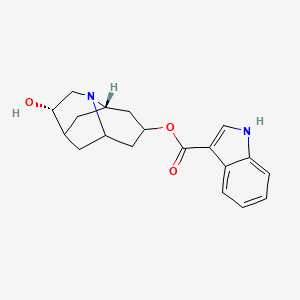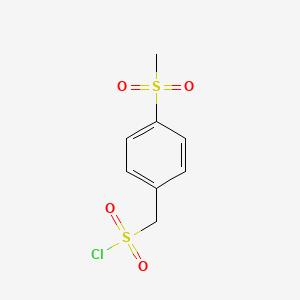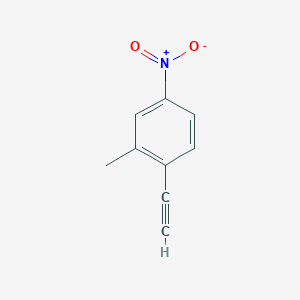![molecular formula C16H28N2O4 B3107992 Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 1632286-19-1](/img/structure/B3107992.png)
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate
描述
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is a chemical compound known for its unique bicyclic structure. It is often used in organic synthesis and various chemical reactions due to its stability and reactivity. The compound is characterized by its two tert-butyl groups attached to a diazabicyclo[2.2.2]octane core, which provides steric hindrance and influences its chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves the reaction of di-tert-butyldicarbonate with a diamine precursor. One common method includes dissolving di-tert-butyldicarbonate in isopropanol and adding it dropwise to a solution of the diamine in isopropanol, water, and sodium hydroxide at 0°C. The reaction mixture is maintained at this temperature for a specified period before being concentrated .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It is used as an additive in coupling reactions to enhance product yields.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidants like di-tert-butyl peroxide and bases such as sodium hydroxide. Reaction conditions often involve low temperatures (around 0°C) and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products are typically substituted derivatives of the original compound.
科学研究应用
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug development and delivery systems.
作用机制
The mechanism of action of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core. This core structure allows it to act as a nucleophile or base in various reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical processes .
相似化合物的比较
Similar Compounds
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar in structure but with only one carboxylate group.
DABCO (1,4-diazabicyclo[2.2.2]octane): A related compound without the tert-butyl groups, commonly used as a catalyst in organic synthesis.
Uniqueness
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups, which provide additional steric hindrance and influence its chemical properties. This makes it particularly useful in reactions requiring high selectivity and stability .
属性
IUPAC Name |
ditert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-12-8-7-11(17)10-18(12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGGQKOQAMWLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127779 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-19-1 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


